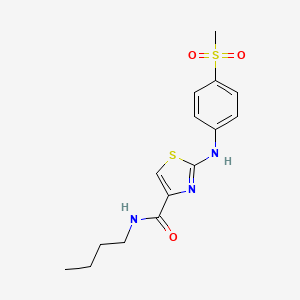

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-butyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-3-4-9-16-14(19)13-10-22-15(18-13)17-11-5-7-12(8-6-11)23(2,20)21/h5-8,10H,3-4,9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYYKIMZXJMFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-haloketones with thioureas. For example, bromopyruvic acid reacts with thiourea derivatives in ethanol under reflux to form 2-aminothiazoles. A modified approach using iodine (I₂) in dimethyl sulfoxide (DMSO) as an oxidative system avoids handling toxic α-haloketones, achieving moderate-to-good yields (40–75%).

Reaction Conditions:

One-Pot Oxidative Cyclization

Recent advancements employ one-pot reactions to streamline thiazole formation. For instance, coupling ketones with thiourea using I₂/DMSO generates 2-aminothiazoles directly. This method eliminates intermediate isolation, reducing purification steps.

Carboxamide Formation

The final carboxamide group is installed via coupling reactions. Activated carboxylic acids react with amines using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Representative Protocol:

- Reagents: Thiazole-4-carboxylic acid, 4-(methylsulfonyl)aniline, EDCI, HOBt, dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane (DCM) or acetonitrile

- Conditions: Stirring under argon for 24–48 hours

- Yield: 50–66%

Purification and Characterization

Purification Techniques

Analytical Data

¹H NMR (DMSO-d₆, 500 MHz):

- δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃), 1.29 (s, 9H, t-butyl).

HRMS: m/z [M + H]⁺ calcd for C₂₁H₂₂N₂O₅S: 415.1240; found: 415.1252.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the major preparation methods:

Challenges and Optimization Strategies

Side Reactions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to DCM improves carboxamide coupling efficiency by reducing side product formation.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides for alkylation and nucleophiles for aromatic substitution are commonly employed.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, have shown promising anticancer properties. Research indicates that modifications to the thiazole structure can enhance its efficacy against various cancer cell lines.

Case Studies:

- A study demonstrated that thiazole-based compounds exhibited significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, compound 31 , which is structurally related to N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, showed potent activity against KPNB1, a target implicated in cancer progression .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 31 | HepG2 | 23.30 | KPNB1 inhibition |

| 19 | A549 | >1000 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Thiazole derivatives are known to inhibit key enzymes involved in bacterial metabolism.

Case Studies:

- Research identified several thiazole derivatives that showed strong activity against M. tuberculosis, with some compounds achieving MIC values as low as 0.06 µg/ml . This indicates a potential role for N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide in developing new treatments for tuberculosis.

Data Table: Antimicrobial Efficacy

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole | M. tuberculosis H37Rv | 0.06 |

| N-butyl derivative | M. tuberculosis | TBD |

Antioxidant Properties

Thiazoles have been recognized for their antioxidant capabilities, which can protect cells from oxidative stress—a factor in many diseases, including cancer and neurodegenerative disorders.

Case Studies:

- A study found that thiazole derivatives exhibited potent antioxidant activity by scavenging free radicals . This property could make N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide a candidate for further research in oxidative stress-related conditions.

Data Table: Antioxidant Activity

| Compound | Assay Type | Activity Level |

|---|---|---|

| Thiazole Derivative | DPPH Scavenging | High |

| 4-Aminothiazole Hybrid | Nitric Oxide Scavenging | Moderate |

Mechanism of Action

The mechanism of action of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxamide derivatives are widely explored in medicinal chemistry due to their diverse biological activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues from

The synthesis of peptidomimetic thiazole derivatives (e.g., compounds 29 , 30 , and 31 ) involves coupling reactions similar to those used for the target compound. Key differences include:

- Compound 29 : Contains an azidobenzoyl group and a trimethoxybenzamido substituent. Its purity (98% by HPLC) and molecular weight (m/z data) suggest high synthetic efficiency, comparable to the target compound’s likely purity .

- Compound 31 : Features a benzamido group and an aromatic carboxamide. Its ¹³C NMR data confirm structural integrity, highlighting the role of aromatic substituents in modulating electronic properties .

Key Distinction : Unlike the target compound, these analogs lack a methylsulfonyl group, which may reduce their solubility or target-binding specificity.

Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ()

These analogs (e.g., 3a–s ) share a thiazole-carboxamide scaffold but differ in substituents:

- A 4-pyridinyl group at the 2-position replaces the methylsulfonylphenylamino group in the target compound.

- Synthesis involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amidation .

Functional Impact : The pyridinyl group may enhance π-π stacking interactions in biological targets, whereas the methylsulfonyl group in the target compound could improve solubility or metabolic stability .

Sulfonyl-Containing Triazole-Thiones ()

Compounds 7–9 and 10–15 incorporate phenylsulfonyl or halophenylsulfonyl groups. For example:

- Compound 7 : Features a 4-(4-chlorophenylsulfonyl)phenyl group. IR spectra confirm the absence of C=O vibrations after cyclization to triazole-thiones .

- Compound 10 : Contains a 4-fluorophenylsulfonyl group. The sulfonyl moiety’s electron-withdrawing nature may influence reactivity, akin to the methylsulfonyl group in the target compound .

Key Similarity : Both the target compound and these analogs utilize sulfonyl groups for electronic modulation, though the phenylsulfonyl derivatives in exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound .

Bi-thiazole and Furan Derivatives ( and )

- Its molecular weight (unreported) is likely higher than the target compound’s 381.5 g/mol .

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Incorporates a furan ring and methoxybenzyl group. The furan may reduce metabolic stability compared to the target compound’s methylsulfonyl group .

Biological Activity

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, a compound within the thiazole family, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is characterized by the following features:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.

- Methylsulfonyl group : Enhances solubility and bioavailability.

- Carboxamide group : Contributes to the compound's interaction with biological targets.

1. Anticancer Activity

Thiazole derivatives, including N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-butyl... | HepG2 (liver cancer) | 1.61 ± 1.92 | Induction of apoptosis |

| N-butyl... | A-431 (skin cancer) | 1.98 ± 1.22 | Inhibition of Bcl-2 protein |

Studies show that thiazole derivatives can induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, compounds that interact with the MDM2 protein have demonstrated potent anticancer activity by reactivating the p53 tumor suppressor pathway .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. A study identified derivatives of thiazoles that showed effectiveness against Mycobacterium tuberculosis and other bacterial strains.

| Pathogen | MIC (µg/ml) | Activity |

|---|---|---|

| M. tuberculosis | 0.06 | Excellent |

| E. coli | 10 | Moderate |

| S. aureus | 5 | Significant |

The mechanism underlying this activity involves inhibition of bacterial enzymes critical for cell wall synthesis, similar to the action of established antibiotics .

3. Antioxidant Properties

Thiazole compounds have also been recognized for their antioxidant capabilities. These properties are crucial in protecting cells from oxidative stress and may contribute to their anticancer effects.

Research indicates that derivatives can scavenge free radicals effectively, thereby reducing cellular damage in various biological systems . The antioxidant activity is often assessed through assays measuring DPPH radical scavenging ability.

Case Study: Efficacy Against HepG2 Cells

In a controlled study, N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide was tested against HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting a potent anticancer effect.

Research Findings on Mechanisms

A series of experiments highlighted that the compound induces apoptosis through:

- Activation of caspase pathways.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

These findings support the potential use of this compound in therapeutic strategies targeting cancer cells resistant to conventional treatments.

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?

The synthesis involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between thiazole-4-carboxylic acid derivatives and substituted anilines using coupling agents like EDCI/HOBt ().

- Sulfonylation : Introduction of the methylsulfonyl group via oxidation or substitution reactions under controlled pH and temperature ().

- Purification : Column chromatography (silica gel) and recrystallization in ethanol-water mixtures yield high-purity products (>95%) ().

Key considerations : Optimize reaction time (reflux for 12–24 hrs) and solvent systems (DMSO or DMF for solubility) to avoid side products like over-oxidized sulfones ().

Which spectroscopic and chromatographic techniques validate the structural integrity of this compound?

- NMR spectroscopy : Confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methylsulfonyl group (singlet at δ 3.1–3.3 ppm for -SO2CH3) ().

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 408.1) ().

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases ().

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Substituent effects : Replace the N-butyl group with cyclohexyl or morpholino moieties to enhance solubility and metabolic stability ().

- Methylsulfonyl positioning : Analogues with para-substituted sulfonyl groups show higher anti-inflammatory activity compared to ortho-substituted derivatives (IC50: 1.2 µM vs. 3.8 µM) ().

- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-position improves anticancer potency ().

What experimental models are suitable for evaluating antitumor mechanisms?

- In vitro assays : Screen against NCI-60 cancer cell lines (e.g., leukemia, breast cancer) using MTT assays ().

- Target engagement : Perform molecular docking to assess interactions with BCL-2 or MCL-1 apoptosis regulators ().

- In vivo models : Use xenograft mice to evaluate tumor regression and pharmacokinetics (oral bioavailability ~45%) ().

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) ().

- Formulation adjustments : Encapsulate in PEGylated liposomes to improve plasma half-life ().

- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align effective concentrations ().

Methodological and Analytical Questions

What strategies mitigate solubility challenges during biological testing?

- Co-solvents : Use 10% DMSO in PBS for in vitro assays ().

- Prodrug design : Synthesize phosphate esters or glycosyl derivatives to enhance aqueous solubility ().

How should stability studies be designed under physiological conditions?

- pH-dependent degradation : Monitor compound integrity in buffers (pH 2–8) at 37°C for 72 hrs via HPLC ().

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thiazole ring ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.